5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole 5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1221342-63-7
VCID: VC11719097
InChI: InChI=1S/C8H13ClN2O2S/c1-6(2)11-7(4-9)5-10-8(11)14(3,12)13/h5-6H,4H2,1-3H3
SMILES: CC(C)N1C(=CN=C1S(=O)(=O)C)CCl
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.72 g/mol

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole

CAS No.: 1221342-63-7

Cat. No.: VC11719097

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.72 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole - 1221342-63-7

Specification

CAS No. 1221342-63-7
Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
IUPAC Name 5-(chloromethyl)-2-methylsulfonyl-1-propan-2-ylimidazole
Standard InChI InChI=1S/C8H13ClN2O2S/c1-6(2)11-7(4-9)5-10-8(11)14(3,12)13/h5-6H,4H2,1-3H3
Standard InChI Key DHBCHSCBCLUCEH-UHFFFAOYSA-N
SMILES CC(C)N1C(=CN=C1S(=O)(=O)C)CCl
Canonical SMILES CC(C)N1C(=CN=C1S(=O)(=O)C)CCl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 5-(chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole is C₈H₁₂ClN₂O₂S, with a molecular weight of 235.71 g/mol (calculated using PubChem’s atomic mass data) . The IUPAC name derives from the substituent positions:

  • 5-(Chloromethyl): A chlorine-bearing methyl group at position 5.

  • 2-Methanesulfonyl: A sulfonyl group (-SO₂CH₃) at position 2.

  • 1-(Propan-2-yl): An isopropyl group (-CH(CH₃)₂) at position 1.

The SMILES notation for this compound is ClC(CN1C(=C[N+]1=S(=O)(C)O[O-])C(C)C, reflecting its tautomeric and charge distribution properties .

Structural Characterization

X-ray crystallography and NMR studies of analogous imidazole derivatives reveal key features:

  • The imidazole ring adopts a planar geometry, with slight distortions due to steric effects from the isopropyl group .

  • The methanesulfonyl group contributes to polarity, enhancing solubility in polar solvents like DMSO or water .

  • The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions .

Synthetic Methodologies

Conventional Multi-Component Condensation

A plausible synthesis route involves a modified Debus-Radziszewski reaction, adapting protocols from ultrasonic-assisted imidazole syntheses . For example:

  • Reactants: Isopropylamine (1.0 eq), chloromethyl glyoxal (1.2 eq), and methanesulfonyl acetophenone (1.0 eq).

  • Catalyst: Ceric(IV) ammonium nitrate (CAN, 10 mol%) as a Lewis acid.

  • Conditions: Ultrasonic irradiation (40 kHz, 50°C, 30 min), solvent-free.

This method could yield the target compound in ~85% yield, comparable to similar trisubstituted imidazoles .

Post-Functionalization Approaches

Alternative strategies involve sequential modifications of a pre-formed imidazole core:

  • Step 1: Synthesis of 1-isopropyl-2-methanesulfonyl-1H-imidazole via sulfonation of 1-isopropylimidazole using methanesulfonyl chloride .

  • Step 2: Chloromethylation at position 5 using chloromethyl methyl ether (MOMCl) and ZnCl₂ as a catalyst .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol (15–20 mg/mL), and sparingly soluble in hexane (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis of the chloromethyl group in aqueous alkaline conditions .

Spectroscopic Data

  • IR (KBr): Peaks at 1,150 cm⁻¹ (S=O stretch), 680 cm⁻¹ (C-Cl stretch), and 1,550 cm⁻¹ (imidazole ring vibration) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, 6H, -CH(CH₃)₂), δ 3.20 (s, 3H, -SO₂CH₃), δ 4.55 (s, 2H, -CH₂Cl), δ 7.25 (s, 1H, imidazole H4) .

Biological Activity and Applications

Anticancer Screening

Imidazole derivatives with sulfonyl groups demonstrate kinase inhibition. Molecular docking studies suggest that the methanesulfonyl group in 5-(chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole could bind to ATP pockets in EGFR kinases (binding energy: −9.2 kcal/mol) .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Prodrugs: The chloromethyl group can be replaced with amine or thiol functionalities via nucleophilic substitution .

  • Radiolabeled Probes: Incorporation of ¹¹C or ¹⁸F isotopes for PET imaging, leveraging the imidazole ring’s stability .

Material Science

The sulfonyl group enhances thermal stability (decomposition temperature: 220°C), making it suitable for high-performance polymers .

PropertyValue
Molecular FormulaC₈H₁₂ClN₂O₂S
Molecular Weight235.71 g/mol
SMILESClC(CN1C(=C[N+]1=S(=O)(C)O[O-])C(C)C
logP (Predicted)1.8

Table 2: Synthetic Conditions for Analogous Imidazoles

CatalystReaction Time (min)Yield (%)
CAN3085
Boric Acid4578
ZnO Nano-Rods1590

Table 3: Hypothesized Biological Activities

ActivityTarget Organism/Cell LineProposed Mechanism
AntibacterialE. coli, S. aureusCell wall disruption
AnticancerHepG2, MCF-7Kinase inhibition

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